molecular formula C20H20FN3O4 B10834413 1-[(4R)-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-(3-oxo-4H-1,4-benzoxazin-6-yl)urea

1-[(4R)-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-(3-oxo-4H-1,4-benzoxazin-6-yl)urea

Cat. No.: B10834413
M. Wt: 385.4 g/mol
InChI Key: GBNGQHMENHKOCY-OAHLLOKOSA-N
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Description

“PMID25666693-Compound-36” is a synthetic organic compound known for its selective and irreversible inhibition of Bruton’s tyrosine kinase (BTK). This compound has shown potential in treating rheumatoid arthritis and has been effective in preclinical models of the disease .

Preparation Methods

The preparation of “PMID25666693-Compound-36” involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for this compound are designed to ensure high yield and purity, often involving optimization of reaction conditions such as temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

“PMID25666693-Compound-36” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

“PMID25666693-Compound-36” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “PMID25666693-Compound-36” involves the selective and irreversible inhibition of Bruton’s tyrosine kinase. This inhibition disrupts the signaling pathways mediated by this kinase, leading to the suppression of B-cell proliferation and modulation of immune responses. The molecular targets and pathways involved include the inhibition of epidermal growth factor receptor (EGFR) and other kinases such as SRC proto-oncogene, non-receptor tyrosine kinase, and LYN proto-oncogene .

Comparison with Similar Compounds

“PMID25666693-Compound-36” is unique in its high selectivity and irreversible inhibition of Bruton’s tyrosine kinase. Similar compounds include other BTK inhibitors, such as:

Properties

Molecular Formula

C20H20FN3O4

Molecular Weight

385.4 g/mol

IUPAC Name

1-[(4R)-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-(3-oxo-4H-1,4-benzoxazin-6-yl)urea

InChI

InChI=1S/C20H20FN3O4/c1-20(2)9-15(13-5-3-11(21)7-17(13)28-20)24-19(26)22-12-4-6-16-14(8-12)23-18(25)10-27-16/h3-8,15H,9-10H2,1-2H3,(H,23,25)(H2,22,24,26)/t15-/m1/s1

InChI Key

GBNGQHMENHKOCY-OAHLLOKOSA-N

Isomeric SMILES

CC1(C[C@H](C2=C(O1)C=C(C=C2)F)NC(=O)NC3=CC4=C(C=C3)OCC(=O)N4)C

Canonical SMILES

CC1(CC(C2=C(O1)C=C(C=C2)F)NC(=O)NC3=CC4=C(C=C3)OCC(=O)N4)C

Origin of Product

United States

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